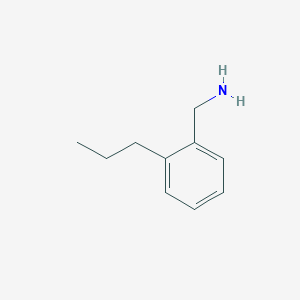
(2-Propylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of phenylmethanamine, where a propyl group is attached to the second carbon of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Propylphenyl)methanamine can be synthesized through several methods. One common approach involves the alkylation of phenylmethanamine with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylmethanamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution.
Procedure: The phenylmethanamine is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary or tertiary amines, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
(2-Propylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Propylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Phenylmethanamine: Lacks the propyl group, resulting in different chemical and biological properties.
(2-Methylphenyl)methanamine: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
(2-Ethylphenyl)methanamine:
Uniqueness: (2-Propylphenyl)methanamine is unique due to the presence of the propyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
104293-83-6 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(2-propylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8,11H2,1H3 |
Clave InChI |
PMVKAPTVFIPZNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


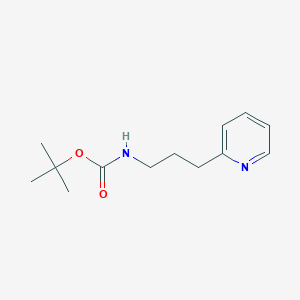
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
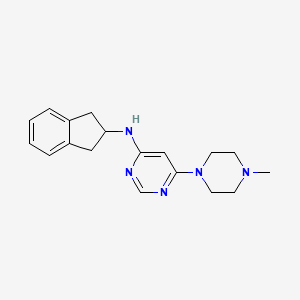
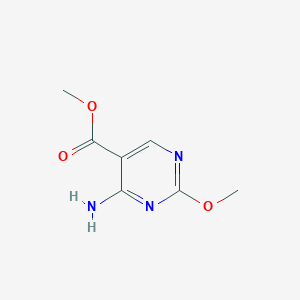


![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
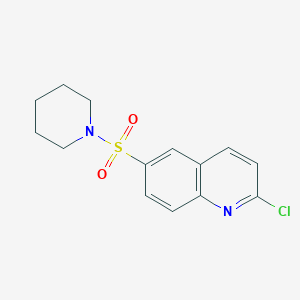
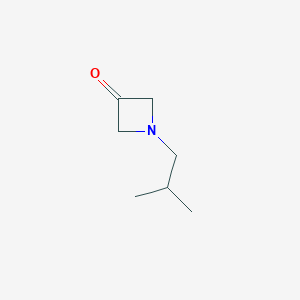
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
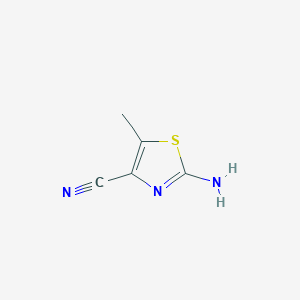
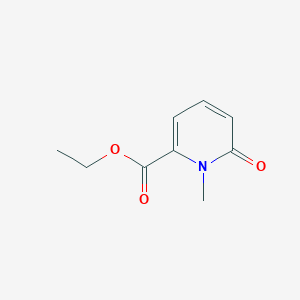

![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
